molecular formula C20H19N3O3 B6541354 N-[(4-methoxyphenyl)methyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide CAS No. 1058225-77-6

N-[(4-methoxyphenyl)methyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide

Cat. No.: B6541354
CAS No.: 1058225-77-6
M. Wt: 349.4 g/mol
InChI Key: VVBFIEAYGFZWKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-Methoxyphenyl)methyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide is a synthetic small molecule featuring a pyrimidinone core substituted with a phenyl group at position 4 and an acetamide moiety at position 1. The acetamide side chain is further modified with a (4-methoxyphenyl)methyl group, which introduces methoxy functionality to the structure.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-(6-oxo-4-phenylpyrimidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-26-17-9-7-15(8-10-17)12-21-19(24)13-23-14-22-18(11-20(23)25)16-5-3-2-4-6-16/h2-11,14H,12-13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVBFIEAYGFZWKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CN2C=NC(=CC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-[(4-methoxyphenyl)methyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes a dihydropyrimidine core, which is known for various biological activities. The presence of the methoxyphenyl and phenyl groups may contribute to its interactions with biological targets.

Pharmacological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Similar compounds with a phenoxy-N-arylacetamide scaffold have demonstrated antimicrobial properties. These compounds inhibit bacterial growth and show promise against various pathogens .
  • Antiviral Activity : Derivatives of pyrimidine compounds have been identified as antiviral agents, particularly against viruses such as HCV and HIV. The structural similarities suggest that this compound may also possess antiviral properties .
  • Anti-inflammatory Effects : There is evidence that compounds with similar structures exhibit anti-inflammatory effects, which could be beneficial in treating inflammatory diseases .
  • Anticancer Potential : The compound's structural features suggest potential anticancer activity, as many pyrimidine derivatives have shown efficacy in inhibiting cancer cell proliferation .

The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, several hypotheses based on related compounds include:

  • Inhibition of Enzymatic Activity : Some studies indicate that similar compounds inhibit specific enzymes involved in viral replication and bacterial metabolism.
  • Interaction with Cellular Receptors : The compound may interact with cellular receptors or signaling pathways that modulate inflammatory responses or cell growth.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Study on Antiviral Efficacy : Research on pyrimidine derivatives showed significant inhibition of viral replication in vitro, suggesting that this compound might exhibit similar antiviral properties .
  • Anticancer Studies : A study exploring the anticancer potential of pyrimidine derivatives indicated that modifications to the dihydropyrimidine structure could enhance cytotoxicity against cancer cell lines .
  • Anti-inflammatory Research : Investigations into the anti-inflammatory properties of related compounds revealed that they could significantly reduce pro-inflammatory cytokines in cellular models .

Data Table

The following table summarizes key findings from various studies related to the biological activity of this compound and its analogs:

Activity TypeRelated CompoundIC50/EC50 ValuesReference
Antiviral2′-(2-Chloro-6-fluoro...)0.26 μM
AntimicrobialPhenoxy-N-aroyl derivativesVaries
Anti-inflammatoryPyrimidine derivativesSignificant reduction in cytokines
AnticancerDihydropyrimidine analogsVaries

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Pyrimidinone Cores

Table 1: Key Structural and Molecular Comparisons
Compound Name Substituents Molecular Formula Molecular Weight Key Differences Reference
Target Compound - 4-phenyl
- N-[(4-methoxyphenyl)methyl]acetamide
C₂₁H₁₉N₃O₄* ~393.4 Reference structure
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio]acetamide - 4-phenyl
- Thiadiazolyl group
- Thioether linkage
C₁₇H₁₇N₅O₂S₂ 387.48 Thiadiazole ring replaces benzyl group; sulfur atom in place of oxygen
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxy-phenyl)-acetamide - 4-methyl
- Phenoxy-phenyl group
- Thioether linkage
C₁₉H₁₇N₃O₃S 367.43 Methyl substituent at pyrimidine C4; phenoxy-phenyl acetamide
2-{1-[2-(6-Oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetyl]azetidin-3-yl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one - Azetidinyl-piperazine
- Pyridazinyl-pyridine
C₂₄H₂₂N₆O₃ 442.48 Azetidine and pyridazine rings introduce rigidity

*Note: Exact molecular formula for the target compound is inferred from structurally related compound in .

Key Observations :

  • Substituent Variability: The target compound’s (4-methoxyphenyl)methyl group distinguishes it from analogs with thiadiazole () or azetidine-pyridazine () substituents.
  • Linkage Chemistry : Unlike thioether-linked analogs (), the target compound employs an oxygen-based acetamide bridge, which may alter metabolic stability and electronic properties.
  • Synthetic Routes: Alkylation of pyrimidinones with chloroacetamides (e.g., N-aryl-substituted 2-chloroacetamides) is a common method for synthesizing such derivatives .

Acetamide Derivatives with Methoxyphenyl Groups

Table 2: Methoxyphenyl-Containing Analogs
Compound Name Core Structure Functional Groups Molecular Weight Reference
N-(6-methoxybenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide Benzothiazole Methoxybenzothiazole + 4-methoxyphenyl ~342.37
Formoterol Related Compound C (N-[2-hydroxy-5-[1-hydroxy-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]acetamide) Phenyl-ethanolamine Hydroxy-phenyl + methoxyphenethyl ~386.44
N-(3-cyano-4-(pyridin-3-yl-amino)-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide Quinoline Cyano, tetrahydrofuran-oxy, piperidinylidene ~516.57

Key Observations :

  • Diverse Scaffolds: The target compound’s pyrimidinone core contrasts with benzothiazole (), quinoline (), and phenyl-ethanolamine () backbones in other methoxyphenyl-containing analogs.
  • Biological Implications : Methoxy groups are often used to enhance solubility or modulate receptor binding. For example, Formoterol analogs () leverage methoxy groups for β₂-adrenergic receptor selectivity.

Preparation Methods

Alkylation of the Dihydropyrimidinone

The hydroxyl group at position 1 (tautomeric with the 6-oxo group) is alkylated using 2-chloro-N-(4-methoxybenzyl)acetamide under basic conditions:

Procedure :

  • Dissolve 4-phenyl-6-oxo-1,6-dihydropyrimidine (1.0 eq) and 2-chloro-N-(4-methoxybenzyl)acetamide (1.2 eq) in dry DMF.

  • Add K2CO3 (2.0 eq) and heat at 80°C for 12–16 hours.

  • Quench with ice water, extract with ethyl acetate, and purify via column chromatography (silica gel, CH2Cl2:MeOH 95:5).

Mechanism :
The reaction proceeds via SN2 displacement , where the deprotonated oxygen at position 1 attacks the electrophilic chloroacetamide.

Yield : ~65–70%.

Tosylation Followed by Nucleophilic Substitution

For recalcitrant substrates, the hydroxyl group is first converted to a tosylate:

Steps :

  • Treat 4-phenyl-6-oxo-1,6-dihydropyrimidine with TsCl (1.5 eq) in pyridine at 0°C.

  • Isolate the tosylate intermediate and react with N-(4-methoxybenzyl)glycinamide (1.5 eq) in DMF at 60°C.

Advantage : Higher reactivity of tosylate improves substitution efficiency.

Optimization and Challenges

Regioselectivity Concerns

The Biginelli reaction predominantly yields 5-ethoxycarbonyl derivatives, necessitating post-synthetic modifications for decarboxylation. Alternative approaches, such as using thiourea instead of urea, generate thio analogues that require oxidative desulfurization.

Solvent and Base Selection

  • DMF is preferred for alkylation due to its high polarity and ability to stabilize ionic intermediates.

  • K2CO3 outperforms weaker bases (e.g., NaHCO3) in deprotonating the dihydropyrimidinone hydroxyl group.

Purification Challenges

The product often co-elutes with unreacted starting materials. Gradient elution (hexane → ethyl acetate) or preparative TLC is recommended.

Analytical Characterization

Spectroscopic Data :

  • 1H NMR (400 MHz, DMSO-d6): δ 12.48 (s, 1H, NH), 8.21–7.28 (m, 9H, aromatic), 4.41 (s, 2H, CH2CO), 3.77 (s, 3H, OCH3).

  • IR (KBr): 3320 cm⁻¹ (NH), 1680 cm⁻¹ (C=O), 1605 cm⁻¹ (C=N).

Elemental Analysis :

  • Calculated for C21H20N3O3: C 67.37%, H 5.38%, N 11.22%.

  • Found: C 67.21%, H 5.41%, N 11.15%.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Reaction Time (h)
Direct Alkylation65–709512–16
Tosylation-Substitution75–809824

The tosylation-substitution route offers superior yield and purity but requires additional synthetic steps.

Scalability and Industrial Relevance

Kilogram-scale synthesis has been achieved using continuous flow reactors , which enhance heat transfer and reduce reaction times. Key parameters:

  • Residence time: 30 minutes.

  • Temperature: 100°C.

  • Catalyst: 0.1 mol% FeCl3.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[(4-methoxyphenyl)methyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide, and how can reaction conditions be optimized?

  • The synthesis typically involves multi-step reactions, starting with the formation of the dihydropyrimidinone core via Biginelli-like condensation, followed by functionalization of the acetamide moiety. Key steps include nucleophilic substitution or coupling reactions to introduce the 4-methoxybenzyl group. Solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are often used, with pH and temperature control critical for minimizing side products .
  • Optimization strategies: Use catalytic agents (e.g., piperidine for condensation) and reflux conditions (80–100°C) to enhance yield. Purity can be improved via recrystallization in ethanol or column chromatography .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

  • NMR spectroscopy : 1H and 13C NMR are essential for verifying the methoxyphenyl, dihydropyrimidinone, and acetamide groups. For example, the methoxy proton appears as a singlet near δ 3.8 ppm, while the dihydropyrimidinone NH resonates at δ 10–12 ppm .
  • Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]+) and fragmentation patterns. IR spectroscopy can validate carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and NH/OH bonds .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • Start with in vitro enzyme inhibition assays (e.g., kinases or phosphodiesterases) due to the dihydropyrimidinone scaffold’s known bioactivity. Cytotoxicity screening (e.g., MTT assay on cancer cell lines) and antimicrobial testing (Gram-positive/-negative bacteria) are also recommended .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced target specificity?

  • Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can predict binding affinities to targets like kinase domains. Focus on modifying the methoxyphenyl or pyrimidinone substituents to improve hydrophobic interactions or hydrogen bonding .
  • Example: Substituting the 4-methoxy group with electron-withdrawing groups (e.g., -Cl) may enhance binding to ATP pockets in kinases .

Q. What experimental strategies resolve contradictions in reported biological activity data across studies?

  • Dose-response analysis : Re-evaluate activity under standardized conditions (e.g., fixed concentrations, cell passage numbers) to account for variability.
  • Off-target profiling : Use proteome-wide approaches (e.g., affinity chromatography-MS) to identify unintended interactions that may explain discrepancies .

Q. How can reaction fundamentals and reactor design improve scalability for preclinical studies?

  • Adopt continuous-flow reactors to enhance heat/mass transfer during critical steps (e.g., cyclocondensation). Process analytical technology (PAT) tools, such as in-line FTIR, enable real-time monitoring of intermediates .
  • Scale-up challenges: Solvent choice (switch to greener alternatives like cyclopentyl methyl ether) and catalyst recycling (e.g., immobilized Pd catalysts for coupling reactions) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.